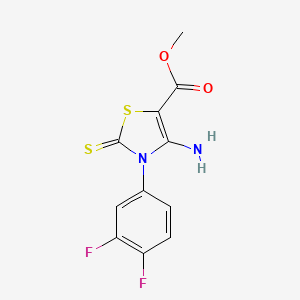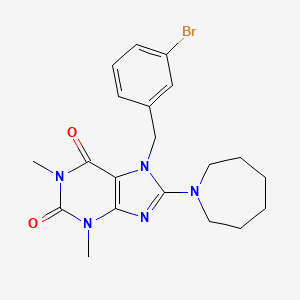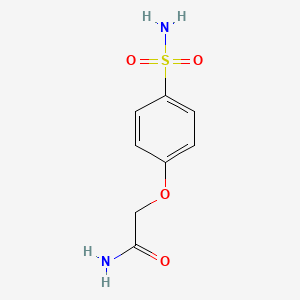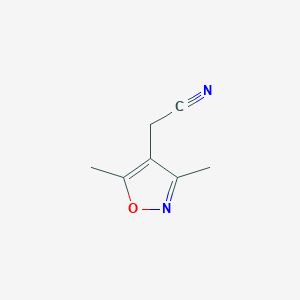![molecular formula C12H17N5O2S B2875801 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide CAS No. 891134-30-8](/img/structure/B2875801.png)
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C12H17N5O2S and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Researchers have developed methods to synthesize a variety of derivatives incorporating the triazolopyrimidine scaffold, which is closely related to the specified chemical structure. These methods have led to the creation of compounds with potential applications in medicinal chemistry, such as antimicrobial and antifungal agents. For instance, the synthesis of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives has been detailed, showcasing the chemical versatility and potential utility of such structures in drug development (Hassneen & Abdallah, 2003).
Antimicrobial and Antifungal Activities
Several studies have focused on the biological activities of compounds derived from triazolopyrimidine. For example, novel thiazolopyrimidines have been synthesized and tested for antimicrobial activity, with some showing promise as antimicrobial and antitumor agents (Said et al., 2004). This highlights the potential of such derivatives in addressing various microbial threats and cancer.
Insecticidal Properties
Research into the insecticidal assessment of heterocycles incorporating the triazolopyrimidine moiety has shown effectiveness against agricultural pests, such as the cotton leafworm. This indicates potential applications in developing safer, more efficient insecticides (Fadda et al., 2017).
Herbicidal Activity
Compounds derived from triazolopyrimidine have been evaluated for their herbicidal activity, with some derivatives demonstrating effective control over unwanted vegetation. This suggests their utility in agricultural settings to manage weed growth, thereby supporting crop yield enhancement (Yang et al., 2001).
Potential Antiasthma Agents
In the search for novel treatments for asthma, derivatives of triazolopyrimidine have been identified as potential mediator release inhibitors, indicating a new avenue for antiasthma medication research (Medwid et al., 1990).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound.
Result of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been described as environmentally benign, suggesting that they may be stable under a variety of environmental conditions .
Propriétés
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-6(2)13-9(18)5-20-12-16-15-11-14-10(19)7(3)8(4)17(11)12/h6H,5H2,1-4H3,(H,13,18)(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYLLQIKQXKABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC(C)C)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2875721.png)
![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B2875722.png)
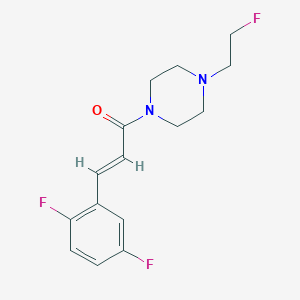
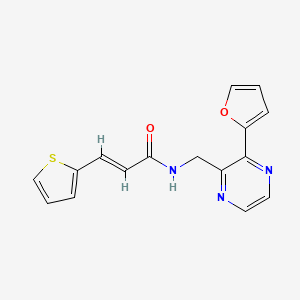

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/new.no-structure.jpg)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)

![N-(4-fluorophenyl)-3-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide](/img/structure/B2875732.png)
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2875734.png)
